molecular formula C19H19ClN4O B2708024 N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-95-2

N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2708024
CAS No.: 866847-95-2
M. Wt: 354.84
InChI Key: NVTNKKPVFKBZEO-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C21H20ClN5O3 . It’s a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazole ring, a five-membered ring with two nitrogen atoms . The presence of chlorine, methyl, and carboxamide groups further adds to the complexity of the molecule .

Scientific Research Applications

Pharmacological Properties

New triazole derivatives, including N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been found to possess valuable pharmacological properties. Notably, they exhibit anti-convulsive activity and are potentially useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antitumor Potential

Research has shown that certain triazole derivatives can have curative activity against leukemia and may act as prodrugs. These compounds, upon decomposition, can form triazenes in aqueous sodium carbonate, which contributes to their antitumor properties (Stevens et al., 1984).

Antimicrobial Activities

Synthesis of new 1,2,4-triazole derivatives has shown that these compounds can possess good or moderate antimicrobial activities against various microorganisms. This suggests a potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Rearrangements

Studies on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles have revealed the interconvertibility of structural isomers when heated in dimethyl sulfoxide, which is essential for understanding the chemical properties and potential applications of these compounds (L'abbé et al., 1990).

Synthesis and Characterization

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, has been achieved through several steps, starting with 4-chlorobenzenamine. The exploration of reaction conditions and characterization of the product provides valuable insights for the synthesis of similar triazole derivatives (Kan, 2015).

Antineoplastic Agent Metabolism

Research on the N-demethylation of the antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide by rats and humans provides insights into the metabolic pathways of triazole derivatives, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Skibba et al., 1970).

Antipathogenic Activity

Thiourea derivatives synthesized from triazole compounds have shown significant antipathogenic activity, particularly against strains known for their biofilm-forming abilities. This suggests their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-6-8-16(9-13(11)3)24-14(4)18(22-23-24)19(25)21-17-10-15(20)7-5-12(17)2/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTNKKPVFKBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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